Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Overview
Description
“Methyl 6-(trifluoromethyl)nicotinate” is a compound with the CAS Number: 221313-10-6 . It appears as a white to light yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of trifluoromethylated compounds is a complex process that often involves multiple steps and various reagents . For instance, one method involves a Pd-catalyzed coupling reaction .Molecular Structure Analysis
The molecular weight of “Methyl 6-(trifluoromethyl)nicotinate” is 205.14 . The InChI Code is 1S/C8H6F3NO2/c1-14-7(13)5-2-3-6(12-4-5)8(9,10)11/h2-4H,1H3 .Chemical Reactions Analysis
Trifluoromethylation reactions often involve the use of trifluoroacetic anhydride and pyridine N-oxide under photoredox catalysis .Physical and Chemical Properties Analysis
“Methyl 6-(trifluoromethyl)nicotinate” is a white to light yellow to yellow powder or crystals .Scientific Research Applications
Crystallographic and Magnetic Resonance Studies
- The structures of various NH-indazoles, including 3-trifluoromethyl-1H-indazole and related compounds, have been examined using X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies reveal insights into their supramolecular structures and tautomeric forms (Teichert et al., 2007).
Enthalpy of Formation Analysis
- Research on the enthalpy of formation in both condensed and gas phases for various indazoles, including 1H-indazole-3-carboxylic acid and its derivatives, has been conducted. This involves experimental calorimetry and thermogravimetry, complemented by computational studies (Orozco-Guareño et al., 2019).
Antimicrobial Activity Studies
- Synthesis and characterization of certain 1,2,3-triazoles with antimicrobial properties have been studied. These include derivatives of 1H-indazole that show potential as antimicrobial agents (Holla et al., 2005).
N-1-Difluoromethylation Process
- A study describes the scalable N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate. This process is important for functionalizing indazole derivatives in pharmaceutical chemistry (Hong et al., 2020).
Synthesis and Structural Analysis
- Research has been conducted on the synthesis, structure, and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, providing valuable data for structural and conformational analysis of such compounds (Dzygiel et al., 2004).
Antimycobacterial Activity
- A series of alkyl 1-heteroaryl-1H-1,2,3-triazole-4-carboxylates have been synthesized and evaluated for their antimycobacterial activity. This highlights the potential of indazole derivatives in combating mycobacterial infections (Japelj et al., 2005).
Novel Synthesis Techniques
- Studies on the synthesis of novel 1H-indazole derivatives like t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters have been reported, expanding the scope of synthetic methods in indazole chemistry (Murugavel et al., 2010).
Other Applications
- Additional research includes the synthesis of indazole C-nucleosides, studies on 1H-pyridin-4-yl-3, 5-disubstituted indazoles for anti-inflammatory and analgesic activity, and the development of gold(I) complexes using methyl 1H-1,2,3-triazole-4-carboxylate for catalysis https://consensus.app/papers/design-synthesis-characterization-hpyridin4yl3-reddy/cb2f8a5cedea56b38e6fab6097e8fff4/?utm_source=chatgpt; https://consensus.app/papers/synthesis-methyl-triazole4carboxylate-goldi-hu/cd47af2d4a9c5346b0fcdb4c8dd2bdc7/?utm_source=chatgpt" target="_blank">(Alonso et al., 1979; Reddy et al., 2015; Hu et al., 2019)
Safety and Hazards
Future Directions
The development of fluorinated organic chemicals is becoming an increasingly important research topic . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make trifluoromethylpyridine derivatives valuable in the agrochemical and pharmaceutical industries .
Mechanism of Action
Target of action
Indazole derivatives are known to interact with various biological targets. For instance, some indazole derivatives have been found to inhibit certain kinases . .
Mode of action
The mode of action of indazole derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with. Some indazole derivatives are known to inhibit enzyme activity, while others might interact with receptors or other cellular components
Biochemical pathways
Indazole derivatives can potentially affect various biochemical pathways depending on their specific targets and mode of action. For example, kinase inhibitors can affect signal transduction pathways
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-6-3-2-5(10(11,12)13)4-7(6)14-15-8/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKCVMICQDVGNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696298 | |
Record name | Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877773-17-6 | |
Record name | Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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